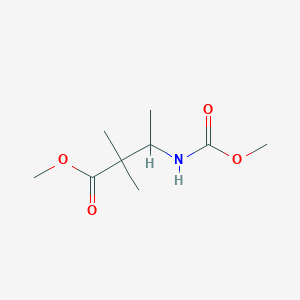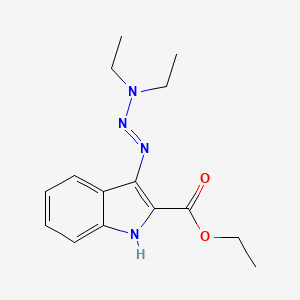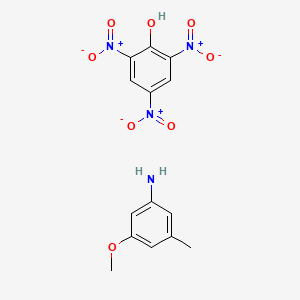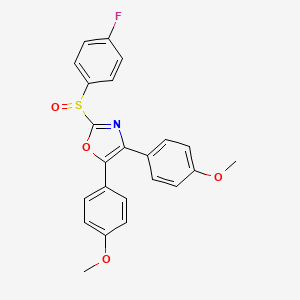![molecular formula C10H23N2O3P B14402591 Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate CAS No. 89504-56-3](/img/structure/B14402591.png)
Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It features a piperazine ring substituted with a 2-methylpropyl group and a dimethyl phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate typically involves the reaction of piperazine derivatives with phosphonate reagents. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phosphonate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants or plasticizers.
Mecanismo De Acción
The mechanism of action of dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the active site of the enzyme, disrupting its normal function.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl [substitutedphenyl-6-oxo-6O5-dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)methyl]phosphonates
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate is unique due to its specific substitution pattern on the piperazine ring and the presence of the phosphonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
89504-56-3 |
|---|---|
Fórmula molecular |
C10H23N2O3P |
Peso molecular |
250.28 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-4-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C10H23N2O3P/c1-10(2)9-11-5-7-12(8-6-11)16(13,14-3)15-4/h10H,5-9H2,1-4H3 |
Clave InChI |
HXQQFNONCSUXNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCN(CC1)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


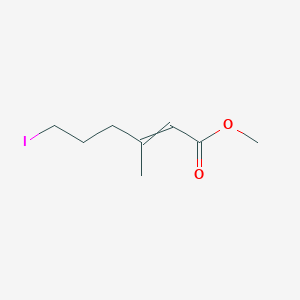

![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)
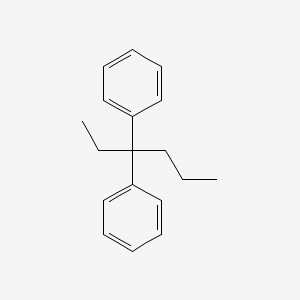
![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)
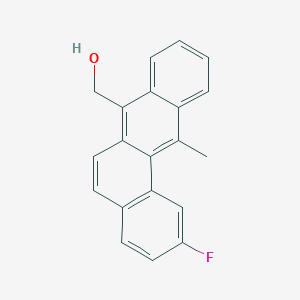
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)

